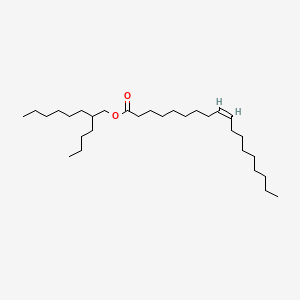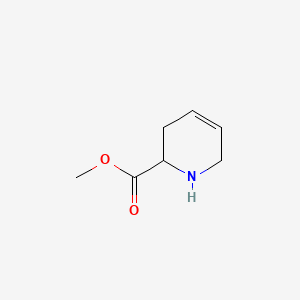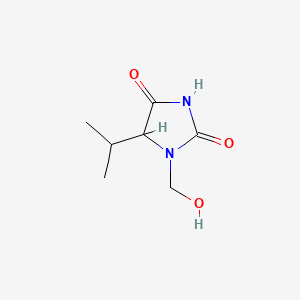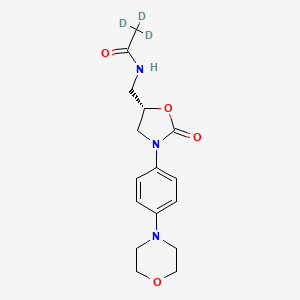
Barbituric Acid-13C,15N2
概要
説明
Barbituric Acid-13C,15N2 is a stable isotope-labeled compound of barbituric acid, where the carbon and nitrogen atoms are isotopically enriched with carbon-13 and nitrogen-15, respectivelyIt was first synthesized by Adolf von Baeyer in 1864 through the combination of urea and malonic acid . Barbituric acid is the parent compound of barbiturate drugs, which have various pharmacological applications, although barbituric acid itself is not pharmacologically active .
準備方法
The synthesis of Barbituric Acid-13C,15N2 involves the reaction of isotopically labeled urea and malonic acid. The general synthetic route is as follows:
Starting Materials: Isotopically labeled urea (13C,15N2) and malonic acid.
Reaction Conditions: The reaction is typically carried out in an aqueous medium under reflux conditions.
Procedure: The isotopically labeled urea and malonic acid are dissolved in water and heated under reflux.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of isotopically labeled starting materials ensures the incorporation of carbon-13 and nitrogen-15 into the final product .
化学反応の分析
Barbituric Acid-13C,15N2 undergoes various chemical reactions, including:
- **Condensation
特性
CAS番号 |
1329809-18-8 |
|---|---|
分子式 |
C4H4N2O3 |
分子量 |
131.066 |
IUPAC名 |
1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)/i4+1,5+1,6+1 |
InChIキー |
HNYOPLTXPVRDBG-VMGGCIAMSA-N |
SMILES |
C1C(=O)NC(=O)NC1=O |
同義語 |
2,4,6(1H,3H,5H)-Pyrimidinetrione-13C,15N2; 1,2,3,4,5,6-Hexahydro-2,4,6-pyrimidinetrione-13C,15N2; 2,4,6-Pyrimidinetriol-13C,15N2; 2,4,6-Pyrimidinetrione-13C,15N2; 2,4,6-Trihydroxypyrimidine-13C,15N2; 2,4,6-Trioxohexahydropyrimidine-13C,15N2; 6-Hydrox |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-1-thieno[2,3-b]pyridin-3-ylethanol](/img/structure/B588777.png)
![Imidazo[1,5,4-DE][1,4]benzoxazine](/img/structure/B588781.png)



![2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride](/img/structure/B588792.png)



